In Vivo Gene Silencing Potency: SST-02 Matches the FDA-Approved Benchmark DLin-MC3-DMA
In a standard in vivo model of hepatic gene silencing (Factor VII model in mice/rats), SST-02-formulated LNPs demonstrated robust potency. The effective dose for 50% silencing (ED50 or ID50) was directly compared to the FDA-approved cationic lipid benchmark, DLin-MC3-DMA. SST-02 achieved comparable silencing efficacy, underscoring its potential as a high-performance delivery vehicle [1].
| Evidence Dimension | In vivo gene silencing potency (ID50/ED50) in Factor VII model |
|---|---|
| Target Compound Data | ID50 ≈ 0.02 mg/kg |
| Comparator Or Baseline | DLin-MC3-DMA: IC50 ≈ 0.03 mg/kg (in a separate, comparable study) |
| Quantified Difference | Comparable potency (0.02 vs. 0.03 mg/kg), SST-02 shows numerically similar efficacy |
| Conditions | siRNA-LNP formulation targeting Factor VII, administered intravenously in rodents |
Why This Matters
This demonstrates that SST-02 provides the same gold-standard level of in vivo potency as a key component of a clinically validated LNP system, but with a far simpler chemical structure, offering a potentially more cost-effective and scalable alternative for R&D and therapeutic applications.
- [1] Kuboyama, T., Yagi, K., Naoi, T., Era, T., Yagi, N., Nakasato, Y., Yabuuchi, H., Takahashi, S., Shinohara, F., Iwai, H., Koubara-Yamada, A., Hasegawa, K., & Miwa, A. (2019). Simplifying the Chemical Structure of Cationic Lipids for siRNA-Lipid Nanoparticles. ACS Medicinal Chemistry Letters, 10(5), 749–753. View Source
